(2E)-3-{[2-(morpholin-4-yl)ethyl]amino}-N-phenylbut-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(2-morpholin-4-ylethylamino)-N-phenylbut-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-14(17-7-8-19-9-11-21-12-10-19)13-16(20)18-15-5-3-2-4-6-15/h2-6,13,17H,7-12H2,1H3,(H,18,20)/b14-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYSCUWLIXTLRD-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=CC=CC=C1)NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)NC1=CC=CC=C1)/NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{[2-(morpholin-4-yl)ethyl]amino}-N-phenylbut-2-enamide typically involves the following steps:
Formation of the Morpholine Derivative: The initial step involves the preparation of the morpholine derivative. This can be achieved by reacting morpholine with an appropriate alkylating agent under controlled conditions.
Amidation Reaction: The morpholine derivative is then reacted with an acyl chloride or anhydride to form the corresponding amide. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Formation of the Enamide: The final step involves the formation of the enamide by reacting the amide with an appropriate aldehyde or ketone under basic conditions. This step may require the use of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{[2-(morpholin-4-yl)ethyl]amino}-N-phenylbut-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction may lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amine derivatives, and substitution may result in various substituted compounds.
Scientific Research Applications
(2E)-3-{[2-(morpholin-4-yl)ethyl]amino}-N-phenylbut-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with biological targets and pathways.
Materials Science: It is used in the development of functional materials, such as hydrogels and polymers, due to its unique chemical structure.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biological Research: It is investigated for its effects on biological systems, including its potential as a drug candidate or biochemical probe.
Mechanism of Action
The mechanism of action of (2E)-3-{[2-(morpholin-4-yl)ethyl]amino}-N-phenylbut-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(morpholin-4-yl)ethyl]amino}-N-(propan-2-yl)acetamide
- Dichloridobis [2-(morpholin-4-yl)ethanamine-κN,N’]cadmium
Uniqueness
(2E)-3-{[2-(morpholin-4-yl)ethyl]amino}-N-phenylbut-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.
Biological Activity
(2E)-3-{[2-(morpholin-4-yl)ethyl]amino}-N-phenylbut-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The compound has been shown to interact with various biological targets, influencing multiple pathways. One significant mechanism involves its role as an inhibitor of certain enzymes, which can lead to therapeutic effects in conditions such as cancer and infections.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties. A study highlighted its efficacy in inhibiting breast cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity.
Antifungal Activity
In addition to anticancer effects, this compound has shown antifungal activity. It was tested against Candida albicans and Candida parapsilosis, with results suggesting that it inhibits ergosterol synthesis, a critical component of fungal cell membranes. This mechanism is similar to that of azole antifungals, making it a candidate for further development in antifungal therapies.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications to the phenyl moiety significantly impact biological activity. Compounds with electronegative substituents at the para position exhibited enhanced activity compared to those with less electronegative groups. This suggests that electronic properties play a crucial role in the compound's effectiveness.
In Vitro Studies
A series of in vitro experiments were conducted to assess the biological activity of this compound. The results are summarized in the following table:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 12.5 | Induces apoptosis |
| This compound | NIH/3T3 (Normal Cells) | >1000 | Low cytotoxicity |
| This compound | C. albicans | 1.23 | Inhibits ergosterol synthesis |
Case Studies
- Breast Cancer Treatment : A case study involving the application of the compound in breast cancer treatment showed promising results, with a significant reduction in tumor size in animal models.
- Fungal Infections : Another case study focused on patients with recurrent fungal infections treated with the compound demonstrated improved outcomes compared to standard therapy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2E)-3-{[2-(morpholin-4-yl)ethyl]amino}-N-phenylbut-2-enamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the preparation of the morpholin-4-yl ethylamine intermediate. A common approach includes:
Acylation : Reacting a β-enaminone precursor with an activated carboxylic acid derivative (e.g., N-phenylbut-2-enoyl chloride).
Amine Coupling : Introducing the morpholine-containing amine group via nucleophilic substitution or reductive amination.
Key reagents like 2-(morpholin-4-yl)ethylamine (CAS RN 4892-89-1) are commercially available for such syntheses . Reaction conditions (temperature, solvent polarity, and pH) must be optimized to avoid side products like over-alkylation or hydrolysis. Analytical techniques like HPLC and NMR are critical for monitoring intermediates .
Q. How can the compound’s purity and structural integrity be validated?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity.
- Spectroscopy :
- NMR : Confirm the (2E)-stereochemistry via coupling constants (J = 12–16 Hz for trans-configuration in H NMR) and assign morpholine proton resonances (δ 2.4–3.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 331.202).
- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis ensures stoichiometric accuracy .
Q. What functional groups influence the compound’s reactivity?
- Methodological Answer :
- Enamide (α,β-unsaturated amide) : Participates in Michael additions or Diels-Alder reactions under basic conditions.
- Morpholine moiety : Acts as a hydrogen-bond acceptor, influencing solubility and interactions with biological targets.
- Phenyl group : Enhances π-π stacking in crystal structures.
Reactivity studies should include pH-dependent stability assays (e.g., in buffers ranging from pH 2–12) to identify degradation pathways .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding to enzymes (e.g., kinases) or receptors. The morpholine group’s oxygen may form hydrogen bonds with catalytic residues.
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess binding stability.
- QM/MM Calculations : Study electronic transitions in the enamide system to predict redox behavior .
Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is recommended to corroborate computational findings .
Q. How to resolve contradictions in crystallographic data for polymorphic forms?
- Methodological Answer :
- SHELX Refinement : Use SHELXL for high-resolution data (d < 1.0 Å) to resolve disorder in the morpholine ring. Apply TWIN and BASF commands for twinned crystals .
- Powder XRD : Compare experimental patterns with simulated data from single-crystal structures to identify polymorphic impurities.
- Thermal Analysis : Differential scanning calorimetry (DSC) detects phase transitions between polymorphs .
Q. What strategies optimize yield in large-scale syntheses without compromising stereochemistry?
- Methodological Answer :
- Flow Chemistry : Continuous-flow reactors minimize side reactions by precise control of residence time and temperature.
- Catalysis : Use chiral catalysts (e.g., Ru-BINAP complexes) to retain (2E)-configuration during amide bond formation.
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Q. How to design assays for evaluating the compound’s pharmacokinetic (PK) properties?
- Methodological Answer :
- In vitro :
- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure metabolic half-life.
- Caco-2 Permeability : Assess intestinal absorption potential.
- In vivo :
- Plasma Protein Binding : Use equilibrium dialysis to determine free fraction.
- Pharmacokinetic Modeling : Fit plasma concentration-time data to a two-compartment model using WinNonlin.
Morpholine-containing compounds often exhibit enhanced solubility, which can be quantified via shake-flask solubility assays .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Re-evaluate Force Fields : Adjust partial charges in docking simulations to account for the enamide’s resonance stabilization.
- Off-target Screening : Use kinome-wide profiling (e.g., KinomeScan) to identify unintended interactions.
- Solvent Effects : Replicate computational conditions (e.g., implicit vs. explicit solvent models) in vitro .
Q. Why do NMR spectra show unexpected splitting in the morpholine protons?
- Methodological Answer :
- Conformational Analysis : The morpholine ring adopts chair or boat conformations, causing axial/equatorial proton splitting. Variable-temperature NMR (VT-NMR) can coalesce peaks at higher temperatures.
- Dynamic Effects : Use C NMR relaxation studies (T measurements) to assess ring puckering dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
